molecular formula C32H50O5 B1663406 3-O-Acetylcorosolic acid CAS No. 700370-58-7

3-O-Acetylcorosolic acid

Cat. No.: B1663406
CAS No.: 700370-58-7
M. Wt: 514.7 g/mol
InChI Key: PCEBPJUHBOJBAJ-FXZBVTQXSA-N
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Description

3-O-Acetylcorosolic acid (CAS: 700370-58-7) is a triterpenoid derivative of corosolic acid, a naturally occurring pentacyclic ursane-type compound. Its molecular formula is C₃₂H₅₀O₅ (molecular weight: 514.7364 g/mol), characterized by an acetyl group at the 3-hydroxy position of the corosolic acid backbone (2α,3β-dihydroxyurs-12-en-28-oic acid) . This acetylation modifies its physicochemical properties, such as lipophilicity and metabolic stability, compared to its parent compound. The synthesis of related triterpenoids often involves oxidation, acetylation, or hydroxylation of ursolic or oleanolic acid precursors, as seen in methods for corosolic acid production .

Properties

CAS No.

700370-58-7

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10-acetyloxy-11-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(34)26(37-20(3)33)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1

InChI Key

PCEBPJUHBOJBAJ-FXZBVTQXSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O

Synonyms

(1S,2R,4aS,6aR,6aS,6bR,10R,11R,12aR,14bR)-10-acetyloxy-11-hydroxy-1,2,6a,6b,9,9,12a-                               heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

The following table highlights structural differences among 3-O-acetylcorosolic acid and similar triterpenoids:

Compound CAS Number Molecular Formula Substituents Molecular Weight (g/mol)
This compound 700370-58-7 C₃₂H₅₀O₅ 3-O-acetyl, 2α-hydroxy, urs-12-en-28-oic acid 514.74
Corosolic acid Not provided C₃₀H₄₈O₄ 2α,3β-dihydroxy, urs-12-en-28-oic acid 472.70 (calculated)
Ursolic acid 508-02-1* C₃₀H₄₈O₃ 3β-hydroxy, urs-12-en-28-oic acid 456.70
Oleanolic acid 508-02-1* C₃₀H₄₈O₃ 3β-hydroxy, olean-12-en-28-oic acid 456.70
3-Oxo-ursolic acid Not provided C₃₀H₄₆O₄ 3-oxo, urs-12-en-28-oic acid 470.68 (calculated)
3β-O-(cis-p-Coumaroyl)corosolic acid 155800-17-2 C₃₉H₅₂O₇ 3β-O-coumaroyl, corosolic acid derivative 648.83 (calculated)

Note: CAS numbers for ursolic and oleanolic acids may overlap in some databases due to historical inconsistencies; ursolic acid is commonly associated with CAS 77-52-1 in other sources.

Functional and Metabolic Implications

  • Acetylation vs.
  • Oxidation State : 3-Oxo-ursolic acid, lacking hydroxyl groups at C-3, exhibits reduced hydrogen-bonding capacity, which may alter receptor binding or enzymatic interactions .
  • Ester Derivatives : The coumaroyl ester in 3β-O-(cis-p-Coumaroyl)corosolic acid introduces aromaticity and extended conjugation, possibly influencing antioxidant or anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Acetylcorosolic acid
Reactant of Route 2
3-O-Acetylcorosolic acid

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